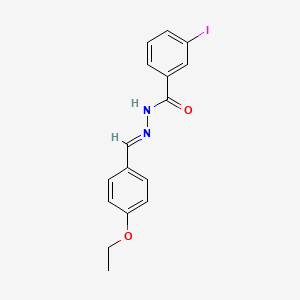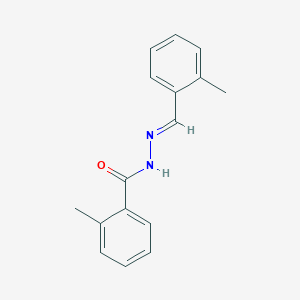![molecular formula C18H17N5O B3840062 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B3840062.png)
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide
描述
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 tumor suppressor protein is often inactivated in cancer cells by the overexpression of MDM2, an E3 ubiquitin ligase that promotes p53 degradation. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
作用机制
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide binds to the hydrophobic pocket on MDM2 that interacts with p53, disrupting the p53-MDM2 interaction. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have a higher binding affinity for MDM2 than other p53-MDM2 inhibitors, making it a more potent inhibitor of the p53-MDM2 interaction.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
实验室实验的优点和局限性
One advantage of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide is its high potency and specificity for the p53-MDM2 interaction. This makes it a valuable tool for studying the role of the p53 pathway in cancer and for developing new cancer therapies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Finally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active investigation.
科学研究应用
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the p53-MDM2 interaction, leading to the stabilization and activation of p53. This results in cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
属性
IUPAC Name |
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-16(11-21-17(22-12)14-3-7-19-8-4-14)13(2)23-18(24)15-5-9-20-10-6-15/h3-11,13H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJLUDPFHVINNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840012.png)
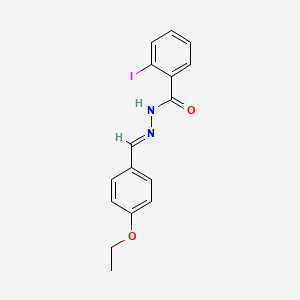
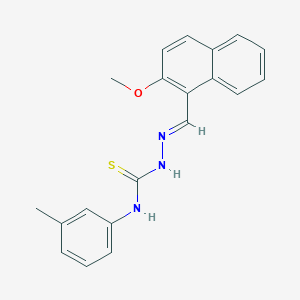
![1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone](/img/structure/B3840029.png)
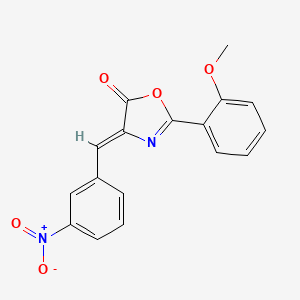
![5-nitro-2-furaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3840038.png)
![5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)
![1-[4-(isopropylthio)butoxy]-4-methylbenzene](/img/structure/B3840052.png)

